4-Methoxy-2'-methylbenzophenone

Descripción general

Descripción

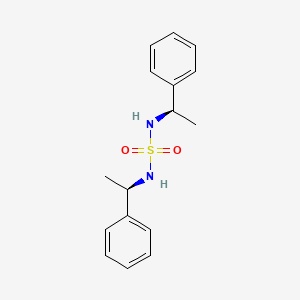

4-Methoxy-2’-methylbenzophenone is a chemical compound with the molecular formula C15H14O2 . It has been used in various applications, including as a photopolymerization catalyst .

Synthesis Analysis

The synthesis of 4-Methoxy-2’-methylbenzophenone involves several stages. The first stage involves the reaction of o-tolyl magnesium chloride with zinc (II) chloride in 1-methyl-pyrrolidin-2-one and diethyl ether at 60 degrees Celsius for approximately 20 minutes. The second stage involves the reaction of 4-methoxy-benzoyl chloride with (t-Bu)2POH)2PdCl 2 in 1-methyl-pyrrolidin-2-one at 25 degrees Celsius for approximately 30 minutes .Molecular Structure Analysis

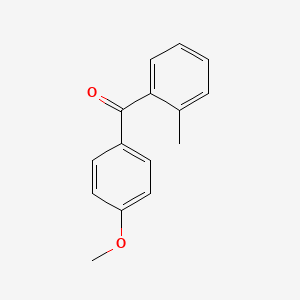

The molecular structure of 4-Methoxy-2’-methylbenzophenone consists of a benzene ring attached to a phenyl and a methoxy group. The compound has a molecular weight of 226.27 .Aplicaciones Científicas De Investigación

Environmental Analysis

- 4-Methoxy-2'-methylbenzophenone, also known as benzophenone-3 (BP-3), is used as a UV absorber in various products. Its presence in environmental water samples is determined using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) (Negreira et al., 2009). This method allows for the quantification of BP-3 and its derivatives in aquatic environments, highlighting their environmental impact.

Analytical Chemistry

- BP-3 and its metabolites are detected in human serum using dispersive liquid-liquid microextraction followed by LC-MS/MS (Tarazona et al., 2013). This technique is crucial for studying percutaneous absorption processes and the systemic exposure of humans to BP-3.

Photochemical Studies

- BP-3 is investigated for its photochemical properties, such as its ability to generate and quench singlet molecular oxygen, a factor relevant in the photostabilization of materials (Soltermann et al., 1995).

Toxicology and Pharmacology

- The metabolism of BP-3 by liver microsomes and its effect on endocrine-disrupting activity are studied, providing insights into the biotransformation and potential toxicological impact of BP-3 (Watanabe et al., 2015).

Reproductive Toxicology

- The impact of BP-3 on reproduction is examined in human and animal studies, with findings indicating potential alterations in birth weight, gestational age, and reproductive organ development (Ghazipura et al., 2017).

Developmental Toxicology

- Studies on rats exposed to BP-3 prenatally and lactationally show changes in gene expression profiles in reproductive organs, which could be considered as biomarkers for testicular or prostatic toxicity (Chen Guan & Yan Xu, 2018).

Synthetic Chemistry

- The compound has been utilized in the synthesis of oligodeoxyribonucleotide, demonstrating its relevance in the field of nucleic acid chemistry (Mishra & Misra, 1986).

Material Science

- Research on the stabilization of polymers with copolymerized 4-Methoxy-2'-methylbenzophenone derivatives highlights its role in enhancing the durability and stability of polymers (Hodgeman, 1979).

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAQGAOJFZBBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346743 | |

| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2'-methylbenzophenone | |

CAS RN |

41204-59-5 | |

| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.